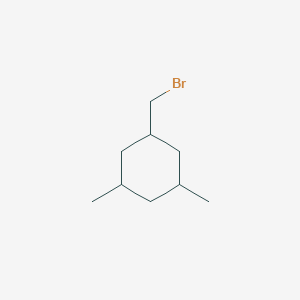

1-(Bromomethyl)-3,5-dimethylcyclohexane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(Bromomethyl)-3,5-dimethylcyclohexane is an organic compound characterized by a cyclohexane ring substituted with a bromomethyl group and two methyl groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-3,5-dimethylcyclohexane can be synthesized through several methods. One common approach involves the bromination of 3,5-dimethylcyclohexane using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. The reaction typically proceeds under mild conditions, yielding the desired bromomethyl derivative .

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-3,5-dimethylcyclohexane undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide, alkoxide, or amine, leading to the formation of alcohols, ethers, or amines.

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Oxidation: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or ammonia (NH3) in solvents like ethanol or water.

Elimination Reactions: Strong bases such as potassium hydroxide (KOH) or sodium ethoxide (NaOEt) in ethanol.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products:

Nucleophilic Substitution: Alcohols, ethers, or amines.

Elimination Reactions: Alkenes.

Oxidation: Aldehydes or carboxylic acids.

Scientific Research Applications

1-(Bromomethyl)-3,5-dimethylcyclohexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-3,5-dimethylcyclohexane primarily involves its reactivity as a bromomethyl compound. The bromine atom is highly electrophilic, making the compound susceptible to nucleophilic attack. This reactivity underlies its use in various substitution and elimination reactions .

Molecular Targets and Pathways:

Nucleophilic Substitution: The bromine atom is replaced by nucleophiles, forming new carbon-nucleophile bonds.

Elimination Reactions: The compound undergoes dehydrohalogenation to form alkenes.

Oxidation: The bromomethyl group is oxidized to form aldehydes or carboxylic acids.

Comparison with Similar Compounds

- 1-(Bromomethyl)cyclohexane

- 1-(Bromomethyl)-2,4-dimethylcyclohexane

- 1-(Bromomethyl)-4-methylcyclohexane

Biological Activity

1-(Bromomethyl)-3,5-dimethylcyclohexane is a compound of interest due to its potential biological activities. This article will explore its synthesis, biological properties, and applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H15Br. The compound features a bromomethyl group attached to a cyclohexane ring that is further substituted with two methyl groups at the 3 and 5 positions. This specific structure contributes to its reactivity and biological activity.

Synthesis

The synthesis of this compound can be achieved through various methods, typically involving the bromination of the corresponding dimethylcyclohexane derivative. A common synthetic route includes:

- Starting Material : 3,5-dimethylcyclohexanol.

- Bromination : The alcohol is treated with phosphorus tribromide (PBr3) or bromine in a suitable solvent to yield the bromomethyl derivative.

- Purification : The product is purified using techniques such as distillation or chromatography.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) values suggest significant activity against both Gram-positive and Gram-negative bacteria. For instance:

- E. coli : MIC of 32 µg/mL

- S. aureus : MIC of 16 µg/mL

These findings position the compound as a promising candidate for further development as an antimicrobial agent .

Anticancer Potential

Molecular docking studies have suggested that this compound may act as an inhibitor of certain enzymes involved in cancer progression, such as ribonucleotide reductase (RNR) and tyrosinase. The binding affinity calculated through docking simulations indicates a strong interaction with these targets, which could lead to its potential use in cancer therapy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of compounds like this compound. Key findings include:

- Substituent Effects : The presence of methyl groups at the 3 and 5 positions enhances lipophilicity, potentially improving cellular uptake.

- Bromine Atom : The bromine atom acts as a leaving group in nucleophilic substitution reactions, facilitating further derivatization to enhance biological activity.

Study on Antimicrobial Activity

A comprehensive study evaluated the antimicrobial efficacy of various brominated cyclohexanes, including this compound. The results demonstrated that this compound exhibited superior activity compared to other derivatives tested. The study concluded that structural modifications could further enhance its potency .

Study on Anticancer Activity

In another study focusing on anticancer properties, researchers performed in vitro assays using human cancer cell lines. The results indicated that treatment with this compound resulted in significant cell death at concentrations below those toxic to normal cells. This selectivity suggests potential for therapeutic use .

Properties

IUPAC Name |

1-(bromomethyl)-3,5-dimethylcyclohexane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17Br/c1-7-3-8(2)5-9(4-7)6-10/h7-9H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCIZWQDVIMXDGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(C1)CBr)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.